3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C14H10N2O3 and a molecular weight of 254.24 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10N2O3/c1-8-12-10(14(17)18)7-11(15-13(12)19-16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,17,18) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 222-223 degrees Celsius .Scientific Research Applications
Synthesis and Combinatorial Chemistry
3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is part of a class of compounds synthesized through Combes-type reactions. These fused pyridine-4-carboxylic acids, including isoxazolo[5,4-b]pyridines, have been shown to undergo standard combinatorial transformations like amide coupling and esterification. Such compounds are also used in heterocyclizations to create 1,2,4-triazoles and 1,2,4-oxadiazoles (Volochnyuk et al., 2010).
Antibacterial Properties
Certain derivatives of this compound, specifically 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, have been evaluated for antibacterial activities. Some of these compounds exhibit promising antibacterial properties (Maqbool et al., 2014).
Structural and Vibrational Studies
The structure and vibrational spectra of related compounds like 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid have been investigated using FT-IR and FT-Raman spectra. These studies provide insights into the fundamental structures of such compounds (Bahgat et al., 2009).
Synthesis of Highly Functionalised Derivatives
The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the potential of these compounds as scaffolds for creating highly functionalized 3-(pyridin-3-yl)isoxazoles. This indicates a wide array of potential applications in more complex molecular structures (Ruano et al., 2005).
Novel Synthesis Methods
Research into novel synthetic methods for isoxazolopyridines, such as oxidative and thermal routes, has expanded the possibilities for creating new compounds within this chemical class. Such advancements are crucial for developing new pharmaceuticals and materials (Dyall et al., 1996).
Auxin Activity
Isoxazolo[5,4-b]pyridine-3-acetic acids, related to the compound , have been prepared using different synthetic methods. These compounds have shown interesting auxin activity, indicating potential agricultural applications (Abignente et al., 1975).
Safety and Hazards
The safety information for 3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-8-12-10(14(17)18)7-11(15-13(12)19-16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKBJIAZFVEYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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